

physical properties of 2,3-dihydro-1H-indene-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B1640351

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3-dihydro-1H-indene-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,3-dihydro-1H-indene-2-carbaldehyde** (CAS No: 37414-44-1). Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data including molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols. The guide emphasizes the practical application of this data in a laboratory setting by providing detailed experimental workflows for property determination. By grounding all claims in authoritative sources and explaining the causality behind experimental choices, this document serves as a reliable reference for the handling, characterization, and utilization of this important chemical intermediate.

Chemical Identity and Structure

2,3-dihydro-1H-indene-2-carbaldehyde is a bicyclic aromatic aldehyde. Its structure, consisting of a benzene ring fused to a cyclopentane ring which is substituted with a formyl group at the second position, makes it a valuable intermediate in organic synthesis. It is a bioisostere of 2,3-dihydrobenzo[b]thiophene and has been investigated for its potential as a selective antagonist in biological systems.

- IUPAC Name: **2,3-dihydro-1H-indene-2-carbaldehyde**
- Synonyms: Indane-2-carboxaldehyde
- CAS Number: 37414-44-1
- Molecular Formula: C₁₀H₁₀O[\[1\]](#)
- Molecular Weight: 146.19 g/mol [\[1\]](#)
- InChI Key: KPTYDOSQASSERS-UHFFFAOYSA-N[\[1\]](#)

Caption: 2D Structure of **2,3-dihydro-1H-indene-2-carbaldehyde**.

Tabulated Physical Properties

The physical properties of a compound are critical for its identification, purification, and use in chemical reactions. The following table summarizes the known and predicted properties of **2,3-dihydro-1H-indene-2-carbaldehyde**.

Property	Value	Source
CAS Number	37414-44-1	
Molecular Formula	C ₁₀ H ₁₀ O	[1]
Molecular Weight	146.19 g/mol	[1]
Appearance	Light brownish oil	[1]
Refractive Index (n ²⁰ /D)	1.639	[2]
Boiling Point	247.3 ± 19.0 °C (Predicted for isomer)	[3]
Density	1.168 ± 0.06 g/cm ³ (Predicted for isomer)	[3]

Note: Some data, such as boiling point and density, are predicted values for the related isomer 1H-Indene-1-carboxaldehyde, as experimental data for the 2-carbaldehyde isomer is not

readily available.

Detailed Physicochemical Analysis

3.1 Appearance and State The compound is described as a light brownish oil, indicating it is a liquid at standard temperature and pressure.^[1] Its oily consistency is typical for organic molecules of this molecular weight that lack strong intermolecular hydrogen bonding capabilities.

3.2 Refractive Index The refractive index is a fundamental physical constant that measures how light propagates through a substance. For **2,3-dihydro-1H-indene-2-carbaldehyde**, the reported value is 1.639.^[2] This high value is characteristic of compounds containing aromatic rings. The measurement of the refractive index is a rapid and non-destructive method for verifying the identity and assessing the purity of a liquid sample.

3.3 Solubility While specific solubility data is scarce, the molecular structure allows for reliable predictions. The presence of the polar aldehyde group imparts some polarity, but the dominant bicyclic hydrocarbon structure suggests it is largely nonpolar. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents such as ether, tetrahydrofuran (THF), and dichloromethane (DCM), which is consistent with its use in organic synthesis.^[1]

3.4 Stability and Reactivity Safety data for related compounds indicates that **2,3-dihydro-1H-indene-2-carbaldehyde** may be sensitive to light and air.^[4] The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. Therefore, it is often recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.^{[4][5]} It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.^[4]

Spectroscopic Profile and Characterization Workflow

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

4.1 Expected Spectroscopic Signatures:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the aliphatic protons of the five-membered ring (around 2.5-3.5 ppm), and a distinct singlet for the aldehydic proton (downfield, typically 9-10 ppm).
- ^{13}C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the indane core, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band around $1720\text{-}1740\text{ cm}^{-1}$, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. Aromatic C-H and C=C stretching bands would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 146$, corresponding to the molecular weight of the compound.

4.2 Experimental Workflow for Characterization A systematic workflow ensures accurate and reproducible characterization of the compound. This process integrates physical property measurements with spectroscopic analysis.

Caption: Workflow for the physicochemical and spectroscopic characterization.

Experimental Protocols

5.1 Protocol for Measuring Refractive Index

- Objective: To determine the refractive index of the liquid sample using an Abbe refractometer.
- Apparatus: Abbe refractometer, constant temperature water bath (20°C), pipette, lint-free tissues, and ethanol.
- Procedure:
 - Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - Set the circulating water bath to maintain the prism temperature at $20.0 \pm 0.1^\circ\text{C}$.

- Using a clean pipette, place 2-3 drops of **2,3-dihydro-1H-indene-2-carbaldehyde** onto the surface of the lower prism.
- Close the prisms firmly. The liquid should spread evenly to form a thin film.
- Adjust the light source and mirror to illuminate the field of view.
- Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- If a color fringe is observed, adjust the chromaticity screw until the boundary is sharp and achromatic.
- Read the refractive index value from the scale.
- Clean the prisms immediately after the measurement using a soft tissue moistened with ethanol.

5.2 Protocol for Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[4\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[4\]](#)[\[6\]](#)
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[\[4\]](#)[\[5\]](#) For long-term stability, store under an inert atmosphere (nitrogen or argon) to protect against oxidation.[\[4\]](#)
- Spill Management: In case of a spill, remove all sources of ignition.[\[4\]](#) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[\[4\]](#) Do not flush into surface water.[\[4\]](#)

Conclusion

2,3-dihydro-1H-indene-2-carbaldehyde is a valuable chemical intermediate with a distinct set of physical properties. Its identity as a high-refractive-index liquid, coupled with its characteristic

spectroscopic signatures, provides a clear basis for its characterization. Understanding these properties, along with proper handling and storage procedures, is paramount for its effective and safe use in research and development. The protocols and data synthesized in this guide offer a foundational resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 2,3-dihydro-1H-indene-2-carbaldehyde [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.be [fishersci.be]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 2,3-dihydro-1H-indene-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1640351#physical-properties-of-2-3-dihydro-1h-indene-2-carbaldehyde\]](https://www.benchchem.com/product/b1640351#physical-properties-of-2-3-dihydro-1h-indene-2-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com